N-Phenethylisobutyramide

Descripción general

Descripción

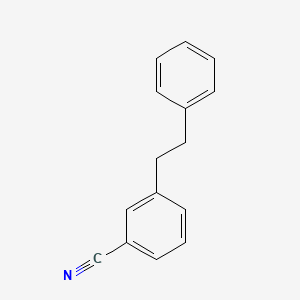

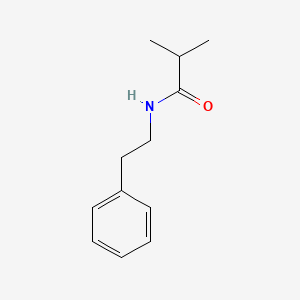

N-Phenethylisobutyramide is a chemical compound with the linear formula C12H17NO . It’s a compound that falls under the category of secondary amides .

Molecular Structure Analysis

N-Phenethylisobutyramide has a molecular weight of 191.275 . The molecule contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Phenethylisobutyramide are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

1. Graphene-Based Biosensor Technology

N-Phenethylisobutyramide's properties are instrumental in creating highly sensitive and selective biosensors. These biosensors have significant utility in life sciences and medicine, aiding in early disease diagnosis, pathogen detection, and patient care enhancement. The biosensors leverage graphene's unique physical, chemical, and electrical attributes, with N-Phenethylisobutyramide playing a key role in the immobilization of biomolecules like antibodies, DNA, and enzymes onto graphene surfaces. This application demonstrates the compound's critical role in advancing sensor technologies (Peña-Bahamonde et al., 2018).

2. Advancements in Pharmacology

N-Phenethylisobutyramide contributes to the development of novel pharmacological compounds. Its utilization in drug discovery reflects a broader trend of integrating diverse chemical entities to create medicines with unique spectra of activity and reduced undesirable effects. This approach helps in addressing the challenges posed by mental disorders and in enhancing the chemotherapy of such conditions, showcasing the compound's versatility in pharmacological research (Gylys et al., 1963).

3. Quorum Sensing Antagonists in Marine Bacteria

Research indicates that N-Phenethylisobutyramide and its analogs, like N-phenethyl hexanamide, exhibit properties that can inhibit quorum sensing (QS) in marine bacteria. This discovery is pivotal in developing therapeutic agents against bacterial infections, highlighting the compound's potential in microbial resistance studies. The ability to attenuate QS-regulated phenotypes in pathogens like Vibrio harveyi underscores its significance in marine biology and infectious disease research (Meschwitz et al., 2019).

4. Potential in Chemoprevention and Cancer Research

Studies on compounds like phenethyl isothiocyanate, which shares a structural similarity with N-Phenethylisobutyramide, suggest potential applications in chemoprevention, particularly in lung cancer induced by tobacco carcinogens. These findings indicate a broader scope of N-Phenethylisobutyramide-like compounds in inhibiting the progression of cancerous cells, highlighting its therapeutic potential in oncology research (Conaway et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJNHTZCROBQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991330 | |

| Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenethylisobutyramide | |

CAS RN |

71022-62-3 | |

| Record name | NSC154574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

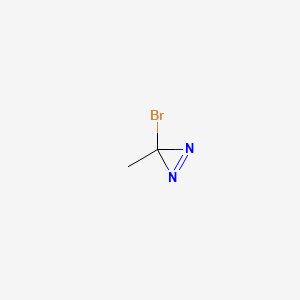

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/no-structure.png)

![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)